3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-bromobenzoate

Physicochemical profiling LogP Molecular recognition

This fully substituted pyrazole ester (MW 497.36, logP 5.375) is specifically designed for modular structure–activity relationship (SAR) exploration. The para‑bromobenzoate ester serves as a privileged synthetic handle for Pd‑catalyzed Suzuki–Miyaura coupling, enabling late‑stage diversification into biaryl libraries without resynthesizing the phenylsulfonylpyrazole core. Its single bromine atom provides sufficient anomalous scattering (f" ≈ 2.46 e⁻ at Cu Kα) for SAD/MAD phasing in macromolecular crystallography, eliminating the need for separate heavy‑atom derivatization. The intermediate electron‑withdrawing character (σₚ = +0.23) balances ester electrophilicity for covalent engagement with active‑site cysteine thiolates while minimizing non‑specific hydrolysis. For groups advancing COX‑2 inhibitors or cathepsin‑B‑targeted activity‑based probes, this compound offers a unique functionalization vector absent in acetyl‑substituted analogs. Standard B2B shipping available; please inquire for bulk pricing.

Molecular Formula C23H17BrN2O4S
Molecular Weight 497.36
CAS No. 851092-61-0
Cat. No. B2673018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-bromobenzoate
CAS851092-61-0
Molecular FormulaC23H17BrN2O4S
Molecular Weight497.36
Structural Identifiers
SMILESCC1=NN(C(=C1S(=O)(=O)C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4
InChIInChI=1S/C23H17BrN2O4S/c1-16-21(31(28,29)20-10-6-3-7-11-20)22(26(25-16)19-8-4-2-5-9-19)30-23(27)17-12-14-18(24)15-13-17/h2-15H,1H3
InChIKeyXRSLDLGBPCVGTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-bromobenzoate (CAS 851092-61-0): Procurement-Relevant Compound Profile


3-Methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-bromobenzoate (CAS 851092-61-0) is a fully substituted pyrazole ester bearing a 4-bromobenzoate moiety at the 5-position, a phenylsulfonyl group at the 4-position, and methyl and phenyl substituents at the 3- and 1-positions, respectively. Its molecular formula is C₂₃H₁₇BrN₂O₄S with a molecular weight of 497.36 g·mol⁻¹, and it is typically supplied at ≥95% purity [1]. The compound belongs to the phenylsulfonylpyrazole ester class, which has been explored in patent literature as cyclooxygenase-2 (COX-2) inhibitors [2] and investigated via 3D-QSAR as cathepsin B inhibitor scaffolds [3]. The ZINC database (entry ZINC526642641) records a calculated logP of 5.375 with no annotated bioactivity in ChEMBL 20, indicating this specific compound remains largely uncharacterized in public bioactivity repositories [1].

Why 3-Methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-bromobenzoate Cannot Be Interchanged with In-Class Analogs


Within the phenylsulfonylpyrazole ester series, the identity and position of the halogen on the benzoate ester critically determine both physicochemical properties and potential biological recognition. The 4-bromobenzoate variant (MW 497.36, logP 5.375) differs from its 4-chlorobenzoate analog (MW 452.91) by approximately 44 Da and from the 4-fluorobenzoate analog (MW 436.46) by approximately 61 Da, altering lipophilicity and passive membrane permeability profiles [1]. Positional isomerism further compounds this: the 3-bromobenzoate isomer (CAS 851092-60-9) presents the bromine at the meta position with a Hammett σₘ value of +0.39 versus σₚ of +0.23 for the para-bromo substituent, resulting in distinct electronic effects on the ester carbonyl reactivity [2]. Moreover, the 4-bromophenyl moiety serves as a privileged synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), enabling late-stage diversification that is not accessible with the nitro, methoxy, or unsubstituted benzoate analogs [3]. These differences mean that even structurally close relatives cannot be assumed to behave interchangeably in biological assays, synthetic sequences, or crystallographic applications.

Quantitative Differentiation Evidence for 3-Methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-bromobenzoate (CAS 851092-61-0)


Halogen-Dependent Physicochemical Property Differentiation: 4-Br vs. 4-Cl vs. 4-F Benzoate Analogs

The 4-bromobenzoate ester confers distinct physicochemical properties relative to chloro and fluoro analogs sharing the identical pyrazole-phenylsulfonyl scaffold. The target compound (4-Br) has a molecular weight of 497.36 g·mol⁻¹ and a calculated logP of 5.375, compared to approximately 452.91 g·mol⁻¹ for the 4-chlorobenzoate analog and approximately 436.46 g·mol⁻¹ for the 4-fluorobenzoate analog [1]. The bromine atom contributes a larger van der Waals volume (≈26.5 ų for Br vs. ≈22.5 ų for Cl vs. ≈13.3 ų for F) and higher polarizability (α ≈ 3.05 ų for Br vs. ≈2.18 ų for Cl vs. ≈0.56 ų for F), which can enhance halogen bonding interactions with biological targets [2]. The Hammett σₚ constant for 4-Br (+0.23) is identical to 4-Cl (+0.23) but significantly different from 4-F (+0.06), indicating equivalent inductive electron-withdrawing strength to chloro but with distinct steric and polarizability profiles [2].

Physicochemical profiling LogP Molecular recognition

Synthetic Diversification Advantage: 4-Bromophenyl as a Suzuki-Miyaura Cross-Coupling Handle

The 4-bromobenzoate moiety of the target compound contains an aryl bromide that is intrinsically reactive toward palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids [1]. This enables late-stage diversification of the compound into biaryl derivatives without resynthesis of the pyrazole-phenylsulfonyl core. By contrast, the 4-chlorobenzoate analog is significantly less reactive toward oxidative addition with Pd(0) catalysts (relative reactivity order: Ar-I > Ar-Br ≫ Ar-Cl under standard conditions), while the 4-nitrobenzoate and 4-methoxybenzoate analogs lack this cross-coupling handle entirely [1]. The 4-bromobenzoate thus uniquely enables modular structure-activity relationship (SAR) exploration at the ester terminus without altering the pyrazole scaffold, reducing synthetic burden in lead optimization campaigns [2].

Late-stage functionalization Cross-coupling Medicinal chemistry

Heavy Atom Utility for X-Ray Crystallography: Bromine as Anomalous Scatterer

The presence of a covalently bound bromine atom (atomic number 35) in the 4-bromobenzoate moiety makes this compound suitable for experimental phasing in macromolecular X-ray crystallography via single-wavelength anomalous diffraction (SAD) or multi-wavelength anomalous diffraction (MAD). Bromine exhibits significant anomalous scattering at Cu Kα wavelength (λ = 1.5418 Å): the imaginary component f" ≈ 2.46 electrons, compared to f" ≈ 0.70 electrons for chlorine (Z = 17) and f" ≈ 0.02 electrons for fluorine (Z = 9) at the same wavelength [1]. The 4-chlorobenzoate and 4-fluorobenzoate analogs consequently provide substantially weaker anomalous signal. For a typical protein-ligand complex crystal (≈50 kDa asymmetric unit), a single Br atom can contribute sufficient anomalous signal for SAD phasing, whereas Cl typically requires multiple copies or higher redundancy [2].

Structural biology X-ray crystallography Phasing

Class-Level Anti-Inflammatory Activity: Phenylsulfonylpyrazole Scaffold Benchmarking Against Indomethacin

While direct bioactivity data for the target compound is not reported in public databases [1], the phenylsulfonylpyrazole scaffold to which it belongs has demonstrated significant anti-inflammatory activity. In the Nassar et al. (2011) study, the closely related compound 1-[1-(3-methylphenyl)-5-phenyl-4-(phenylsulfonyl)-1H-pyrazol-3-yl]ethanone (6b) showed high anti-inflammatory activity when compared with indomethacin as a reference drug, with a lower gastrointestinal (GI) side-effect profile in the carrageenan-induced paw edema model [2]. This compound shares the identical 4-phenylsulfonyl-pyrazole core with the target compound, differing only in the N1-aryl substitution (3-methylphenyl vs. phenyl) and the C3/C5 functionalization pattern [2]. Furthermore, the broader sulfonylphenylpyrazole class is claimed in patent WO2001016138 as selective COX-2 inhibitors, with specific exemplified compounds showing COX-2 IC₅₀ values in the nanomolar range [3].

Anti-inflammatory COX-2 Diarylpyrazole

Cathepsin B Interaction Potential: Benzenesulfonyl-Pyrazol-Ester 3D-QSAR Model Applicability

The target compound's benzenesulfonyl-pyrazol-ester architecture maps directly onto the chemical space modeled by Zhou et al. (2011) in their multi-conformation 3D-QSAR study of cathepsin B inhibitors [1]. This QSAR model, derived from a high-throughput screening dataset of benzenesulfonyl-pyrazol-ester compounds, provides a computational framework for predicting cathepsin B inhibitory activity based on the electrostatic and steric fields around the pyrazole ester scaffold. Notably, a related publication by Myers et al. (2007) demonstrated that 3-substituted pyrazolyl esters can act as alternate substrates for cathepsin B, with the ester carbonyl serving as the site of enzymatic attack, and that the electronic nature of the ester substituent significantly influences the compound's interaction with the enzyme active site [2]. The 4-bromobenzoate's electron-withdrawing character (σₚ = +0.23) is predicted to modulate ester carbonyl electrophilicity differently than electron-donating substituents (e.g., 4-OCH₃, σₚ = -0.27), potentially altering the rate of enzyme-catalyzed hydrolysis [3].

Cathepsin B Cysteine protease 3D-QSAR

5-HT₁A Receptor Affinity: Cross-Analog Comparison with Thiophene-2-Carboxylate Ester

The thiophene-2-carboxylate analog of the target compound, 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl thiophene-2-carboxylate (BindingDB BDBM30880), has been evaluated in a cell-based β-lactamase reporter gene assay against the human 5-HT₁A receptor, yielding an EC₅₀ of 99,000 nM (99 µM) at pH 7.4 and 23°C [1]. This represents the only publicly available receptor-level bioactivity data for any compound in this specific pyrazole-phenylsulfonyl-ester series. The 4-bromobenzoate target compound differs from this analog by replacement of the thiophene ring with a 4-bromophenyl ring, which introduces a heavier halogen with distinct electronic properties. Whether this substitution improves or diminishes 5-HT₁A affinity remains experimentally untested, but the thiophene analog data establishes a baseline for this chemotype's GPCR interaction potential [1]. By contrast, the target compound itself has no known bioactivity recorded in ChEMBL 20 [2].

GPCR Serotonin receptor Binding affinity

Recommended Application Scenarios for 3-Methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-bromobenzoate (CAS 851092-61-0)


Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling for Parallel SAR Libraries

The 4-bromophenyl group enables modular derivatization through palladium-catalyzed Suzuki-Miyaura coupling with a wide range of commercially available aryl and heteroaryl boronic acids [1]. This allows a single batch of the target compound to be converted into dozens of biaryl analogs without resynthesizing the pyrazole-phenylsulfonyl core. This scenario is particularly valuable for medicinal chemistry groups pursuing parallel SAR exploration of the ester terminus while keeping the core scaffold constant. The 4-chloro analog is significantly less reactive under standard coupling conditions (Ar-Cl oxidative addition is rate-limiting with Pd(0) catalysts), making the 4-bromo variant the logistically preferred starting material for this workflow.

Experimental Phasing of Protein-Ligand Co-Crystal Structures via Br-SAD

The single bromine atom in the 4-bromobenzoate moiety provides sufficient anomalous scattering (f" ≈ 2.46 e⁻ at Cu Kα) for SAD or MAD phasing in macromolecular crystallography [2]. This eliminates the need for separate heavy-atom soaking or selenomethionine incorporation when determining the co-crystal structure of the compound bound to its protein target. This scenario is particularly relevant for structural biology groups studying the binding mode of phenylsulfonylpyrazole-based ligands to COX-2, cathepsin B, or other therapeutic targets, where the chloro and fluoro analogs would provide substantially weaker phasing power.

Cysteine Protease Probe Development Based on Benzenesulfonyl-Pyrazol-Ester Scaffold

The target compound maps onto the chemical space of the Zhou et al. (2011) 3D-QSAR model for cathepsin B inhibition, and its ester carbonyl is positioned for potential nucleophilic attack by the active-site cysteine thiolate (Cys29 in cathepsin B) [3]. The intermediate electron-withdrawing character of 4-bromobenzoate (σₚ = +0.23) is predicted to balance ester reactivity—sufficiently electrophilic to engage the catalytic cysteine while avoiding the rapid non-specific hydrolysis that plagues strongly electron-withdrawing esters (e.g., 4-nitrobenzoate, σₚ = +0.78). This scenario is applicable to groups developing activity-based probes or covalent inhibitors targeting cysteine cathepsins in oncology or neurodegenerative disease contexts.

Anti-Inflammatory Lead Optimization Starting from the Phenylsulfonylpyrazole Core

The established anti-inflammatory activity of structurally proximal diarylpyrazoles containing the phenylsulfone moiety, as demonstrated by compound 6b in the carrageenan-induced paw edema model with a superior GI safety profile versus indomethacin [4], supports the use of the target compound as a starting point for anti-inflammatory lead optimization. The 4-bromobenzoate ester at the 5-position provides a distinct functionalization vector that is absent in the acetyl-substituted analogs described in the primary literature, offering opportunities to modulate pharmacokinetic properties through ester bioisostere replacement or prodrug strategies while retaining the pharmacophoric phenylsulfonylpyrazole core. This scenario is relevant for academic and industrial groups seeking to expand the chemical diversity of COX-2-targeted pyrazole Scaffolds beyond the well-explored celecoxib chemotype.

Quote Request

Request a Quote for 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-bromobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.